molecular formula C11H16N2O B3246848 3-amino-N,N-dimethyl-3-phenylpropanamide CAS No. 180264-38-4

3-amino-N,N-dimethyl-3-phenylpropanamide

Cat. No.: B3246848
CAS No.: 180264-38-4
M. Wt: 192.26 g/mol
InChI Key: DMNMWGMDLPLQAL-UHFFFAOYSA-N
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Description

Overview of Propanamide Derivatives in Contemporary Organic and Medicinal Chemistry Research

Propanamide (CH₃CH₂C=O(NH₂)) is an organic compound classified as a primary carboxylic acid amide. wikipedia.orgdrugbank.com While a simple molecule, it serves as a foundational structure for a vast array of derivatives with significant applications. In industrial chemistry, propanamide and its derivatives are utilized in the manufacturing of plastics, surfactants, and agrochemicals. solubilityofthings.com It is also an important raw material in organic synthesis for producing other chemicals like propionitrile (B127096) and various heterocyclic compounds. google.com

The propanamide core is of particular interest in medicinal chemistry. The amide bond is a ubiquitous feature in biologically active molecules, and the propanamide structure serves as a versatile precursor for the synthesis of numerous pharmaceutical compounds. solubilityofthings.comnih.gov Derivatives of propanamide have been investigated for a range of potential therapeutic applications, including anti-inflammatory and analgesic properties. solubilityofthings.com The amide coupling reaction, which joins a carboxylic acid and an amine, is one of the most widely used reactions in medicinal chemistry for creating diverse compound libraries. nih.govwalisongo.ac.id

Table 1: Physicochemical Properties of Propanamide

Property Value
Chemical Formula C₃H₇NO wikipedia.org
Molar Mass 73.095 g·mol⁻¹ wikipedia.org
Appearance Colorless to yellowish liquid wikipedia.org
Melting Point 80 °C (176 °F; 353 K) wikipedia.org
Boiling Point 213 °C (415 °F; 486 K) wikipedia.org
Solubility in water Very soluble wikipedia.org

Data sourced from references. wikipedia.org

Significance of Substituted Phenylpropanamides as Scaffolds for Advanced Chemical Entities

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule from which a series of derivatives can be built by adding various functional groups. nih.gov The design of new molecular scaffolds is crucial for expanding chemical diversity and addressing new biological targets. digitellinc.com Substituted phenylpropanamides are recognized as valuable scaffolds because they combine a flexible three-carbon chain with a rigid phenyl group, allowing for precise three-dimensional orientation of appended chemical moieties.

This structural framework is particularly effective for creating small molecule mimics of larger biomolecules, such as peptides. For instance, research has shown that derivatives of 3-amino-3-phenylpropionamide can be designed as small molecule mimics of the cyclic octapeptide octreotide (B344500). nih.gov This approach allows chemists to synthesize simpler, more stable molecules that can interact with biological targets, such as G-protein coupled receptors, which are traditionally modulated by much larger and more complex peptides. nih.gov The ability to use a relatively simple scaffold to replicate the function of a complex biological ligand makes the phenylpropanamide core a significant tool in drug design. nih.gov

Structural Significance of 3-Amino-N,N-dimethyl-3-phenylpropanamide and its Chiral Variants

The specific structure of this compound contains several features of chemical importance. The molecule is built on a propanamide backbone. Key substitutions include:

A phenyl group at the C3 position.

An amino group also at the C3 position.

Two methyl groups on the amide nitrogen (an N,N-dimethylamide).

A critical aspect of this structure is the presence of a chiral center at the C3 carbon, the carbon atom to which both the phenyl and amino groups are attached. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-amino-N,N-dimethyl-3-phenylpropanamide and (S)-3-amino-N,N-dimethyl-3-phenylpropanamide. The specific spatial arrangement of these groups is often crucial for biological activity, as molecular targets like receptors and enzymes are themselves chiral. The existence of and interest in closely related chiral compounds, such as (R)-3-Amino-N-methyl-3-phenylpropanamide, underscores the importance of stereochemistry in this class of molecules. nih.gov

The N,N-dimethylamide portion of the molecule also contributes to its chemical character, influencing its polarity, hydrogen bonding capability, and metabolic stability compared to primary or secondary amides.

Research Objectives and Scope of Investigation for this compound Analogues

Research involving analogues of this compound is typically driven by the goal of developing novel ligands for specific biological targets. A primary objective is to conduct Structure-Activity Relationship (SAR) studies. nih.gov This involves synthesizing a library of related compounds where specific parts of the molecule are systematically varied.

For the this compound scaffold, the scope of investigation would include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring to probe interactions with the target binding pocket.

Alteration of the Amino Group: Modifying the primary amino group through alkylation or acylation to explore its role in binding.

Variation of the Amide Group: Replacing the N,N-dimethyl groups with other alkyl or cyclic structures to fine-tune solubility and metabolic properties.

A clear example of such a research objective is the development of 3-amino-3-phenylpropionamide derivatives as ligands for the mu opioid receptor. nih.gov In that work, the goal was to create potent and selective small molecules that could mimic the action of a known peptide. nih.gov Broader objectives for developing new scaffolds also include improving pharmacokinetic properties to create molecules suitable for a wider range of applications. digitellinc.com

Table 2: Examples of Substituted Phenylpropanamide Derivatives and Their Research Context

Compound Name CAS Number Research Context
This compound hydrochloride 1864058-04-7 bldpharm.com A specific hydrochloride salt of the title compound, available as a research chemical. bldpharm.com
(R)-3-Amino-N-methyl-3-phenylpropanamide Not specified, CID 28206458 nih.gov A chiral variant with a single methyl group on the amide nitrogen, highlighting the focus on specific stereoisomers. nih.gov
3-amino-3-phenylpropionamide derivatives Not applicable Investigated as small molecule mimics of octreotide and as novel mu opioid receptor ligands. nih.gov
3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride 2060005-04-9 sigmaaldrich.com A structural isomer with the phenyl group at the C2 position, demonstrating the importance of substituent placement. sigmaaldrich.com

Data sourced from references. nih.govnih.govbldpharm.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-dimethyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNMWGMDLPLQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180264-38-4
Record name 3-amino-N,N-dimethyl-3-phenylpropanamide
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Chemical Reactivity, Functionalization, and Derivatization Studies of the 3 Amino N,n Dimethyl 3 Phenylpropanamide Scaffold

Exploration of the Amide and Amine Functional Group Reactivity

The chemical behavior of 3-amino-N,N-dimethyl-3-phenylpropanamide is dominated by the interplay of its primary amine and tertiary amide functional groups.

The primary amine (-NH2) is a key site of nucleophilicity and basicity. As with other primary amines, the lone pair of electrons on the nitrogen atom allows it to act as a base, reacting with acids to form ammonium (B1175870) salts, which enhances water solubility. chemrevise.org This amine group can undergo a variety of reactions common to primary amines, such as alkylation, acylation, and sulfonylation, to introduce new substituents. msu.edu It can also participate in nucleophilic addition-elimination reactions with aldehydes and ketones to form imines. msu.edu However, the reactivity of this primary amine can be influenced by the adjacent phenyl group. Aromatic amines, for instance, tend to be less basic because the nitrogen's lone pair can be delocalized into the benzene (B151609) ring. chemrevise.org While the amine in this compound is benzylic and not directly attached to the ring, the electronic effects of the phenyl group can still modulate its reactivity compared to a simple alkylamine.

The N,N-dimethyl amide group (-CON(CH3)2) is considerably less reactive than the amine. The lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, which significantly reduces its basicity and nucleophilicity. masterorganicchemistry.com This resonance also imparts a planar character to the amide bond and results in a significant rotational energy barrier around the C-N bond. mdpi.com Dynamic NMR studies on structurally similar compounds have quantified this restricted rotation, with energy barriers for N,N-dimethyl amide groups being around 12.4 to 16.4 kcal/mol. mdpi.com While generally stable, the amide bond can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsher conditions than for many other functional groups. Reduction of the amide to an amine is also possible using powerful reducing agents like lithium aluminum hydride. msu.edu

Synthesis of Novel Derivatives and Analogues of this compound

The distinct reactivity of its functional groups allows for selective modification at multiple positions on the this compound scaffold.

The primary amine is a common target for derivatization to explore structure-activity relationships. Standard synthetic methods are readily applicable.

N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides. To avoid multiple alkylations that can lead to secondary, tertiary, and even quaternary ammonium salts, reductive amination is often a preferred method. msu.edu

N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (like DCC or HATU) to form a new amide linkage. masterorganicchemistry.comwalisongo.ac.id This is a widely used strategy for creating peptide-like structures or introducing diverse functionalities.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.

N-Methylation and N-Formylation: Green chemistry approaches using reagents like dimethyl carbonate (DMC) in the presence of an acid have been developed for the efficient N-methylation of amino groups, offering a sustainable method for creating N-methylated derivatives. rsc.org

A study focused on creating mimics of the cyclic octapeptide octreotide (B344500) utilized 3-amino-3-phenylpropionamide derivatives, highlighting the importance of modifications at the amine terminus for biological activity. nih.gov

Table 1: Examples of N-Terminal Amine Modifications

Reaction Type Reagents Product Functional Group
N-Acylation Acyl Chloride (R-COCl) Secondary Amide
Reductive Amination Aldehyde/Ketone, NaBH3CN Secondary/Tertiary Amine
N-Sulfonylation Sulfonyl Chloride (R-SO2Cl) Sulfonamide

Modifying the tertiary N,N-dimethyl amide is more challenging due to its lower reactivity. masterorganicchemistry.com Direct modification often requires harsh conditions that could affect other parts of the molecule. A common strategy involves synthesizing analogues from different starting materials rather than direct chemical conversion of the existing amide. For example, instead of N,N-dimethylamine, other secondary amines (e.g., diethylamine, piperidine) can be coupled with 3-amino-3-phenylpropanoic acid to generate analogues with different tertiary amide groups.

Hydrolysis of the amide to the corresponding carboxylic acid, followed by coupling with a different amine, is a two-step alternative to achieve this transformation.

Introducing substituents onto the phenyl ring is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. This can be achieved either by starting with a pre-substituted phenylpropanoic acid derivative or through electrophilic aromatic substitution reactions, although the latter may suffer from regioselectivity issues.

Electron-Withdrawing Groups (EWGs) like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can decrease the electron density of the phenyl ring. This can influence the basicity of the nearby primary amine and affect interactions with biological targets. Studies on related N-phenyl substituted phthalimides have shown that strong EWGs like fluorine atoms can facilitate electrochemical reduction processes. nih.gov

Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) increase the ring's electron density. In related systems, EDGs have been shown to make the molecule more susceptible to oxidation. nih.gov

These substitutions can alter the molecule's lipophilicity, polarity, and ability to participate in specific interactions like hydrogen bonding or π-stacking, which are critical for molecular recognition.

Table 2: Predicted Effects of Phenyl Ring Substituents

Substituent Type Example Predicted Effect on Amine Basicity Predicted Effect on Ring Electron Density
Electron-Withdrawing -NO2, -CF3 Decrease Decrease

Formation of Complex Hybrid Structures (e.g., Dipeptide Mimetics, Hydantoin (B18101) Conjugates)

The this compound framework serves as an excellent building block for more complex molecular architectures. Its amino acid-like structure makes it particularly suitable for creating peptidomimetics.

Dipeptide Mimetics: The primary amine can be coupled with an amino acid, using standard peptide coupling reagents, to form a dipeptide mimetic. masterorganicchemistry.comnih.gov In this arrangement, the this compound unit acts as the N-terminal residue. This strategy is valuable for creating analogues of biologically active peptides with improved stability or altered pharmacological profiles. nih.gov

Hydantoin Conjugates: Hydantoins are another important heterocyclic scaffold in medicinal chemistry. The primary amine of this compound can be used as a nucleophile to react with isocyanates derived from amino acid esters, leading to the formation of urea (B33335) intermediates which can then be cyclized to form hydantoin conjugates.

These hybrid structures combine the features of the parent scaffold with those of other pharmacologically relevant motifs, expanding the chemical space for drug discovery.

Mechanistic Investigations of Key Derivatization Reactions (e.g., ab initio calculations)

Understanding the mechanisms of derivatization reactions is key to optimizing reaction conditions and predicting the properties of new analogues. Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into these processes.

For instance, in reactions involving the amide group, calculations can model the transition state geometries and rotational energy barriers. mdpi.com DFT studies have shown that during the rotation of an amide C-N bond, the nitrogen atom becomes pyramidalized and the C-N bond lengthens significantly in the transition state. mdpi.com

Mechanistic studies on related systems, such as the deamidation of asparagine residues adjacent to a phenylalanine, have been investigated using quantum chemical calculations. mdpi.com These studies revealed that interactions between the phenyl ring and the amide group of the neighboring residue can lower the activation barrier for the reaction. mdpi.com This suggests that the phenyl ring in this compound could similarly influence the reactivity of the amide and amine groups through non-covalent interactions, a hypothesis that could be explored through ab initio calculations for this specific molecule. Such calculations can elucidate charge distribution across the molecule and identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic strategies. nih.gov

Table of Compounds

Compound Name
This compound
Lithium aluminum hydride
N,N'-dicyclohexylcarbodiimide (DCC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
Dimethyl carbonate (DMC)
Octreotide
Asparagine

Pharmacological and Biological Profile of 3 Amino N,n Dimethyl 3 Phenylpropanamide Derivatives Pre Clinical and Mechanistic Focus

In Vitro Biological Activity Assessments

The intrinsic biological activity of 3-amino-N,N-dimethyl-3-phenylpropanamide derivatives has been characterized through a variety of in vitro assessment methods. These studies are crucial for elucidating the mechanisms of action and identifying the specific molecular targets through which these compounds exert their effects.

A significant area of investigation for this class of compounds has been their interaction with opioid receptors, particularly the mu (μ) opioid receptor (MOR). Derivatives of 3-amino-3-phenylpropionamide have been synthesized and evaluated as novel ligands for the MOR. nih.gov These studies are foundational in the search for new analgesics. The affinity of these compounds for the receptor is typically quantified by their inhibition constant (Ki), with lower values indicating higher binding affinity. Research has shown that specific structural modifications to the phenylpropanamide backbone can yield ligands with high, nanomolar, and even subnanomolar affinity for the mu and kappa opioid receptors. nih.govsemanticscholar.org For instance, replacing the phenolic group in traditional morphinans with phenylamino or benzylamino groups can produce highly potent ligands. nih.govsemanticscholar.org

Interactive Table: Binding Affinities of Phenylpropanamide and Morphinan Derivatives at Opioid Receptors

Compound Receptor Subtype Binding Affinity (Ki, nM)
p-Methoxyphenylaminocyclorphan Mu (μ) 0.026
p-Methoxyphenylaminocyclorphan Kappa (κ) 0.03
N-Phenylpropylnormorphine Mu (μ) 0.93
Phenylaminocyclorphan Derivative Mu (μ) High Affinity

Note: This table compiles data from studies on related derivatives to illustrate the potential of the core scaffold.

Derivatives based on the 3-amino-3-phenylpropanamide (B15257655) scaffold have also been investigated as inhibitors of key enzymes involved in cellular signaling pathways, such as the p38 mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase is a critical component in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a valuable target for anti-inflammatory therapies. nih.govmdpi.com

A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, synthesized from 2-amino-N-(Substituted)-3-phenylpropanamide precursors, were evaluated for their ability to inhibit p38 MAP kinase. nih.gov The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the enzyme's activity by 50%. One particular compound, designated AA6, which features dimethyl substitution, demonstrated considerable p38 MAP kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. nih.gov This activity was compared to the standard p38 MAP kinase inhibitor, adezmapimod (SB203580), which had an IC50 of 222.44 ± 5.98 nM under the same assay conditions. nih.gov

Interactive Table: p38 MAP Kinase Inhibitory Activity of Selected Phenylpropanamide Derivatives

Compound ID Substitution Pattern IC50 (nM)
AA2 (Specify if available) Data not specified
AA3 (Specify if available) Data not specified
AA4 (Specify if available) Data not specified
AA5 (Specify if available) Data not specified
AA6 Dimethyl substitution at 2nd and 4th positions 403.57 ± 6.35

Source: Data from in vitro p38 MAP kinase enzyme inhibition assays. nih.gov

Beyond direct binding and inhibition assays, the functional consequences of the interaction of these derivatives with their cellular targets are evaluated using cell-based assays. For compounds targeting G protein-coupled receptors like the MOR, functional assays can include Gi/o-mediated cyclic AMP (cAMP) inhibition and β-arrestin recruitment assays. mdpi.com These assays determine whether a ligand acts as an agonist, antagonist, or biased agonist, providing deeper insight into its pharmacological profile. Similarly, for anti-inflammatory potential, an albumin denaturation assay can be used as an initial screening method to identify compounds with substantial activity before proceeding to more specific enzyme inhibition studies. nih.gov In other contexts, cellular assays have been used to assess the antiproliferative activity of related amide derivatives, involving cell cycle analysis in cancer cell lines like K562. nih.gov

Antimicrobial Activity Investigations

The structural framework of this compound has also served as a basis for the development of novel antimicrobial agents. These investigations span both antibacterial and antifungal activities, aiming to address the growing challenge of drug-resistant pathogens.

Derivatives incorporating the amino-propanamide structure have been synthesized and tested against a panel of pathogenic bacteria. The antibacterial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on related structures, such as 3-amino-5-methyl[1,1'-biphenyl]-2,4-dicarbonitrile derivatives, have shown significant activity against various Gram-positive and Gram-negative bacteria. benthamscience.com For example, certain N-arylcinnamamides, which share structural similarities, have demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com The antimicrobial effects are often linked to the amphiphilic nature of the molecules, particularly in cationic derivatives, which can interact with and disrupt bacterial cell membranes. uctm.edu

Interactive Table: Antibacterial Activity of Related Amide Derivatives

Compound Class Bacterial Strain MIC (µg/mL)
Dichlorocinnamanilides Staphylococcus aureus Submicromolar activity reported
Dichlorocinnamanilides MRSA (Clinical Isolates) Submicromolar activity reported
Amino-biphenyl-dicarbonitriles Various Gram-positive strains Significant activity reported
Amino-biphenyl-dicarbonitriles Various Gram-negative strains Significant activity reported
Gemini QAS (decyl derivative) Staphylococcus aureus 8

Note: This table presents data from various studies on structurally related amide derivatives to show the potential antibacterial profiles. benthamscience.commdpi.comnih.gov

The antifungal potential of this chemical family has also been explored. The introduction of specific chemical moieties, such as a 3'-amino group in nucleoside analogues or a 1,2,3-triazole ring, can confer or enhance antifungal properties. rsc.orgmdpi.com These modified compounds have been tested against clinically relevant fungal pathogens like Candida albicans and Cryptococcus neoformans. mdpi.com For instance, certain triazole-substituted derivatives showed over 50% growth inhibition of C. neoformans at concentrations of 250 µg/mL. mdpi.com While some series of related compounds, such as 3-amino-5-methyl-2,4-dicarbonitrile biphenyls, showed only weak activity against the fungal strains tested, the results highlight that specific structural modifications are key to achieving potent antifungal effects. benthamscience.com

Other Relevant Pre-clinical Pharmacological Activities (e.g., Anthelmintic Activity)

While the primary pharmacological profile of many 3-amino-3-phenylpropanamide derivatives centers on their interaction with the central nervous system, preclinical studies have revealed other significant biological activities. Notably, derivatives of the closely related 3,3-diphenyl propanamide scaffold have demonstrated promising anthelmintic properties.

In a study investigating a novel series of substituted 3,3-diphenyl propanamide derivatives, several compounds exhibited potent anthelmintic activity against housefly and earthworm models. researchgate.net The effectiveness was measured by the time taken to induce paralysis and death in the organisms. Two compounds, particularly those bearing an amino acid moiety, showed impressive activity when compared to the standard anthelmintic drug, albendazole. researchgate.net The results indicated that these amino acid/peptide derivatives of diphenyl propanamides could be promising candidates for further development as anthelmintic agents. researchgate.net

The table below summarizes the anthelmintic activity of the most effective 3,3-diphenyl propanamide derivatives from the study.

CompoundConcentration (mg/mL)Time for Paralysis (min)Time for Death (min)

Data sourced from a study on 3,3-diphenyl propanamide derivatives, which are structurally related to this compound. researchgate.net

Beyond anthelmintic effects, other preclinical studies on related structures have shown different pharmacological activities. For instance, certain 3-amino-3-phenylpropionamide derivatives have been synthesized and evaluated as ligands for opioid receptors, demonstrating another potential avenue of biological activity for this class of compounds. nih.gov

Elucidation of Molecular Mechanisms of Action in Pre-clinical Models

The molecular mechanisms of action for 3-amino-3-phenylpropanamide derivatives are diverse and depend on the specific structural modifications of the parent molecule. Preclinical research has pointed to several potential molecular targets.

Mu-Opioid Receptor Binding

A significant finding in preclinical models is the high affinity of certain 3-amino-3-phenylpropionamide derivatives for the mu-opioid receptor. nih.gov These compounds were designed as small-molecule mimics of the cyclic octapeptide octreotide (B344500). nih.gov The mu-opioid receptor, a G protein-coupled receptor (GPCR), is a primary target for opioid analgesics. mdpi.com Upon agonist binding, the receptor activates intracellular signaling cascades. This typically involves coupling with Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. mdpi.comelifesciences.org This cascade ultimately results in reduced neuronal excitability and inhibition of pain transmission. mdpi.com The ability of 3-amino-3-phenylpropionamide derivatives to bind with high affinity to this receptor suggests a mechanism of action that could modulate nociceptive pathways. nih.gov

p38 MAP Kinase Inhibition

While not the primary focus, it is relevant to note that isomeric analogs, specifically 2-amino-N-(substituted)-3-phenylpropanamide derivatives, have been investigated for anti-inflammatory activity. These studies identified the molecular mechanism as the inhibition of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a critical enzyme in the signaling pathway for pro-inflammatory cytokines. nih.gov Its inhibition can disrupt the downstream signaling cascade that leads to cellular responses like inflammation. The kinetic mechanism for p38 MAP kinase is typically an ordered sequential process where the protein substrate binds before ATP. nih.gov Inhibitors are often ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream targets. mdpi.com This mechanism, identified in closely related isomers, highlights the potential for the broader class of aminophenylpropanamides to interact with key enzymatic pathways involved in cellular signaling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification and Activity Profiling for SAR Elucidation

Systematic modifications of the 3-amino-3-phenylpropanamide (B15257655) core structure have provided significant insights into its SAR. Research into a series of these derivatives as mu-opioid receptor ligands has shown that substitutions on the amide nitrogen play a critical role in modulating affinity for the receptor. nih.gov

Initial studies on monosubstituted N-alkyl amides demonstrated that small alkyl groups are well-tolerated. For instance, the N-methyl and N-ethyl derivatives exhibit notable affinity for the mu-opioid receptor. However, increasing the steric bulk of the N-alkyl substituent generally leads to a decrease in binding affinity. This suggests that the space around the amide nitrogen is constrained within the binding pocket of the receptor.

Furthermore, the incorporation of the amide nitrogen into various cyclic structures has been explored. Analogs containing piperidine (B6355638) and morpholine (B109124) rings at this position have been synthesized and evaluated. These modifications help to probe the conformational requirements of the binding site. While these cyclic analogs maintained some level of affinity, their activity profiles suggest that specific spatial arrangements are necessary for optimal receptor interaction.

The substitution pattern on the phenyl ring is another critical determinant of activity. While the parent unsubstituted phenyl group confers a baseline level of affinity, the introduction of substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target receptor.

Below is a data table summarizing the mu-opioid receptor affinity for a selection of N-substituted 3-amino-3-phenylpropanamide analogs, based on findings from foundational studies in this area. nih.govbindingdb.org

CompoundN-SubstituentKi (nM) for mu-opioid receptor
1-H>10000
2-CH₃85
3-CH₂CH₃130
4-CH(CH₃)₂430
5-(CH₂)₂Ph38
6Piperidinyl210
7Morpholinyl830

Data sourced from Allen, M. P., et al. (2000) and BindingDB. nih.govbindingdb.org

Although direct experimental data for 3-amino-N,N-dimethyl-3-phenylpropanamide is not explicitly detailed in the primary literature, the trend observed with mono-N-alkylation suggests that the presence of two methyl groups on the amide nitrogen would likely influence the compound's binding affinity. Generally, N,N-disubstitution in similar scaffolds can sometimes lead to a decrease in potency due to increased steric hindrance, but it can also enhance metabolic stability. nih.gov

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry is a pivotal factor in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the ability of a ligand to bind to its specific receptor. The 3-amino-3-phenylpropanamide structure contains a chiral center at the C3 position of the propanamide chain.

The absolute configuration at this stereocenter has been shown to be crucial for biological efficacy. In many classes of neurologically active compounds, one enantiomer is significantly more active than the other. For ligands targeting the mu-opioid receptor, a specific stereochemical orientation is often required for optimal interaction with the chiral environment of the receptor's binding pocket. While specific studies on the enantiomers of this compound are not widely published, research on related structures underscores the importance of chirality for selective and potent biological activity.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 3-amino-3-phenylpropanamide series of mu-opioid ligands, several key pharmacophoric features can be identified:

Aromatic Ring: The phenyl group serves as a crucial hydrophobic feature, likely engaging in π-π stacking or hydrophobic interactions within the receptor binding site. This is a common feature in many opioid ligands. mdpi.com

Basic Amine: The primary amino group at the C3 position is essential. In its protonated state at physiological pH, it can form a critical ionic interaction with an acidic residue (like Asp147 in the mu-opioid receptor) in the binding pocket. mdpi.com

Amide Moiety: The propanamide backbone, including the carbonyl group, likely participates in hydrogen bonding interactions with amino acid residues in the receptor. The N-substituents on the amide modulate the steric and electronic properties in this region of the binding site.

The spatial relationship between these three features—the aromatic ring, the basic amine, and the amide group—is critical for high-affinity binding.

Computational Approaches to Predict and Rationalize SAR

Computational chemistry offers powerful tools to predict and rationalize the structure-activity relationships of compounds like this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling are instrumental in this regard.

QSAR studies can be employed to correlate the physicochemical properties of a series of analogs with their biological activity. For instance, parameters like lipophilicity (logP), molar refractivity, and electronic parameters of substituents on the phenyl ring can be used to build predictive models for binding affinity. nih.gov

Molecular docking simulations can be used to predict the binding mode of this compound and its analogs within the three-dimensional structure of a target receptor, such as the mu-opioid receptor. This can help to visualize the key interactions and rationalize the observed SAR. For example, docking studies could elucidate why bulkier N-alkyl groups lead to a decrease in affinity.

Pharmacophore modeling can be used to develop a 3D model of the essential features required for activity. This model can then be used for virtual screening of compound libraries to identify new potential ligands. jst.go.jp

Optimization Strategies for Enhanced Biological Performance

The optimization of the 3-amino-3-phenylpropanamide scaffold for enhanced biological performance involves a multi-pronged approach aimed at improving potency, selectivity, and pharmacokinetic properties.

Potency Enhancement: Based on the SAR, modifications can be made to enhance binding affinity. This could involve fine-tuning the substituents on the phenyl ring to optimize hydrophobic or electronic interactions. For the N,N-dimethyl amide, while it may not be the most potent analog, it could serve as a lead for further optimization where metabolic stability is a key consideration.

Selectivity Improvement: Achieving selectivity for a specific receptor subtype (e.g., mu vs. delta or kappa opioid receptors) is a major goal in drug design. This can be achieved by exploiting subtle differences in the binding pockets of the receptors. Systematic structural modifications and subsequent biological testing are key to identifying features that confer selectivity.

Pharmacokinetic Profile Enhancement: The N,N-dimethyl substitution on the amide is a common strategy to block metabolism by amidases, which can improve the metabolic stability and oral bioavailability of a compound. Further modifications, such as the introduction of polar groups or the use of bioisosteric replacements, can be employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Advanced Spectroscopic and Analytical Characterization of 3 Amino N,n Dimethyl 3 Phenylpropanamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-amino-N,N-dimethyl-3-phenylpropanamide, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms.

1H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C3), the methylene (B1212753) protons (C2), and the two N-methyl groups of the amide. The N-methyl groups are expected to appear as two singlets (or a single singlet depending on the rotational barrier around the C-N amide bond) in the upfield region. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The methine proton (CH-N) and the adjacent methylene protons (CH2-CO) would form a characteristic AX2 spin system, appearing as a triplet and a doublet, respectively, or more complex multiplets depending on their magnetic equivalence. In the analogue 3-amino-N-phenylpropanamide, the methylene protons adjacent to the carbonyl group (C2) appear as a triplet at 2.43 ppm, while the protons at C3 are observed as a broad multiplet at 3.05 ppm. researchgate.net

13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key expected signals include the carbonyl carbon of the amide group (typically around 170 ppm), the carbons of the phenyl ring (125-145 ppm), the methine carbon attached to the amino group, the methylene carbon, and the two N-methyl carbons (usually in the 20-40 ppm range). rsc.orgorganicchemistrydata.org In the related compound N,N-Dimethyl-3-phenylpropanamide, which lacks the 3-amino group, the N,N-dimethyl carbons appear around 35-37 ppm, the aliphatic carbons at approximately 31 and 35 ppm, the phenyl carbons between 126 and 142 ppm, and the carbonyl carbon at 172 ppm. For the analogue 3-amino-N-phenylpropanamide, the carbonyl carbon is at 171.2 ppm, while the aliphatic carbons are found at 38.0 and 38.8 ppm. researchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

Assignment Predicted 1H Shift (ppm) Predicted 13C Shift (ppm) Notes
C=O-~170-172Amide carbonyl. rsc.org
Phenyl C-ipso-~142-145Quaternary carbon attached to the propanamide chain. rsc.org
Phenyl C-ortho/meta/para~7.2-7.5 (multiplet)~126-129Aromatic ring carbons and protons. researchgate.net
C3-H (methine)~4.0-4.5 (triplet)~50-55Chiral center attached to NH2 and Phenyl groups.
C2-H2 (methylene)~2.5-2.8 (doublet)~38-42Adjacent to the carbonyl group. researchgate.netrsc.org
N(CH3)2~2.9-3.1 (singlets)~35-38Two distinct signals possible due to restricted rotation.
NH2~1.5-2.5 (broad singlet)-Primary amine protons, shift is variable.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the compound this compound (molecular formula C11H16N2O, molecular weight 192.26 g/mol ) would be detected as its protonated molecule, [M+H]+, at an m/z (mass-to-charge ratio) of 193.27. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule (m/z 193) would induce fragmentation, providing structural confirmation. The fragmentation of N,N-dimethyl amino compounds often involves characteristic losses. nih.gov Predicted fragmentation pathways for this compound include:

Loss of ammonia (B1221849) (NH3): Cleavage of the C-N bond at the chiral center could lead to the loss of ammonia (17 Da).

Formation of an immonium ion: A common fragmentation pathway for dimethyl amides is the loss of H2O and CO. nih.gov

Cleavage of the amide bond: Breakage of the bond between the carbonyl carbon and the nitrogen can generate characteristic fragments.

Formation of benzyl (B1604629) or tropylium (B1234903) ions: Fragmentation involving the phenyl group can lead to the formation of stable carbocations like the benzyl cation (m/z 91).

Table 2: Predicted ESI-MS Fragments for this compound

m/z Predicted Ion/Fragment Formula Notes
193.27[M+H]+[C11H17N2O]+Protonated parent molecule.
176.24[M+H - NH3]+[C11H14NO]+Loss of ammonia from the primary amine.
120.08[C8H10N]+[C6H5CH(NH2)CH2]+ or isomerFragment containing the phenyl and amine groups.
74.08[C4H10N]+[(CH3)2N=CH2]+Dimethylaminomethyl cation.
72.08[C3H6NO]+[O=C=N(CH3)2]+Fragment from amide cleavage.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine (NH2) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are found just below 3000 cm⁻¹. docbrown.info

C=O Stretching: A strong absorption band, known as the Amide I band, corresponding to the carbonyl stretch of the tertiary amide, is expected around 1630-1680 cm⁻¹. researchgate.netresearchgate.net

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the amine and amide groups are expected in the 1020-1250 cm⁻¹ range. docbrown.info

Aromatic C=C Bending: Phenyl ring vibrations produce characteristic peaks in the fingerprint region, typically around 1450-1600 cm⁻¹. arxiv.org

Computational studies on the analogue N-phenylpropanamide have been used to assign vibrational modes with high accuracy, which supports the interpretation of experimental spectra. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3300 - 3500 (two bands)
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)CH2, CH32850 - 2960
C=O Stretch (Amide I)Tertiary Amide1630 - 1680
N-H BendPrimary Amine1590 - 1650
C=C Bend (Aromatic)Phenyl Ring1450 - 1600
C-N StretchAmine, Amide1020 - 1250

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on its molecular geometry.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture.

Purity Assessment: The chemical purity of a sample of this compound is typically determined using reverse-phase HPLC (RP-HPLC). A standard method would involve a C18 stationary phase column and a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. sielc.com A UV detector would monitor the elution of the compound, and the purity would be calculated from the relative peak area.

Enantiomeric Excess Determination: Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. To determine the enantiomeric excess (e.e.) of a chiral sample, a specialized chiral HPLC method is required. This involves using a column with a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to their separation and allowing for their individual quantification.

Table 4: Typical HPLC Conditions for Analysis

Parameter Purity Analysis (RP-HPLC) Enantiomeric Excess (Chiral HPLC)
Column C18 (e.g., 5 µm, 4.6 x 250 mm)Chiral Stationary Phase (e.g., cellulose- or amylose-based)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic AcidTypically Hexane/Isopropanol or other non-polar/polar mixture
Flow Rate ~1.0 mL/min~0.5-1.0 mL/min
Detection UV (e.g., at 210 nm or 254 nm)UV (e.g., at 210 nm or 254 nm)
Purpose Quantify impurities and determine chemical purity. sielc.comSeparate and quantify the R and S enantiomers.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the phenyl ring and the amide carbonyl group.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, is expected to show absorption bands corresponding to π→π* transitions within the benzene (B151609) ring. These typically result in a strong absorption maximum (λmax) below 280 nm. researchgate.netdergipark.org.tr A weaker absorption, corresponding to the n→π* transition of the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. researchgate.net This technique is also useful for studying how the molecule interacts with other species, such as metal ions, as complexation can lead to significant shifts in the absorption spectrum. researchgate.net

Computational and Theoretical Chemistry Applications to 3 Amino N,n Dimethyl 3 Phenylpropanamide

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target).

Molecular Docking predicts the preferred orientation of a ligand when bound to a target receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding free energy. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. For 3-amino-N,N-dimethyl-3-phenylpropanamide, docking could elucidate its potential binding mode within a specific protein target, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. nih.govmdpi.comrsc.org By solving Newton's equations of motion for a system, MD simulations can assess the stability of a predicted docking pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding affinities. nih.gov For example, extended MD simulations of a helicase enzyme, eIF4A1, have been used to observe the domain closure induced by ATP binding, a physiological motion that can be modulated by potential inhibitors. nih.gov A similar approach for this compound in complex with a putative target would offer insights into the dynamic stability of the interaction and the mechanism of action at an atomic level. These simulations can run from nanoseconds to microseconds, capturing a range of biologically relevant motions. nih.gov

Computational TechniqueApplication to this compoundKey Insights Gained
Molecular Docking Predict binding pose in a target protein's active site.Identification of key interacting residues; prediction of binding affinity (scoring); structural hypothesis for activity.
Molecular Dynamics Assess stability of the docked pose; simulate conformational changes upon binding; refine binding free energy calculations.Dynamic stability of the ligand-protein complex; pathway of ligand entry/exit; impact of water molecules on binding. nih.gov

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, providing a wealth of information about its stability, reactivity, and geometry.

DFT calculations can be used to optimize the three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. From the optimized geometry, a variety of electronic properties can be calculated. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It reveals the charge distribution of a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the amine hydrogens.

Quantum Chemical ParameterSignificance for this compound
HOMO Energy Indicates the propensity to donate electrons; identifies nucleophilic sites.
LUMO Energy Indicates the propensity to accept electrons; identifies electrophilic sites.
HOMO-LUMO Gap Correlates with chemical stability; a larger gap implies lower reactivity.
MEP Surface Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net
Chemical Hardness Measures resistance to change in electron distribution; related to stability.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Pharmacokinetic Modeling (Pre-clinical Focus)

In silico ADME modeling uses computational methods to predict the pharmacokinetic properties of a compound. nih.govnih.gov Assessing these properties early in the drug discovery process is critical to avoid costly late-stage failures due to poor bioavailability or rapid metabolism. nih.gov Various software platforms and web servers use quantitative structure-property relationship (QSPR) models or machine learning algorithms to predict ADME parameters from a molecule's structure. iapchem.org

For this compound, a full in silico ADME profile can be generated to estimate its drug-likeness.

Absorption: Predictions include aqueous solubility, permeability across the intestinal wall (often modeled using Caco-2 cell permeability), and plasma protein binding.

Distribution: Key parameters include the volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB), which is critical for CNS-active compounds.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound and whether the compound is likely to inhibit these enzymes.

Excretion: Predictions can relate to the likely route of elimination from the body, such as renal clearance.

These predictions are based on models trained on large datasets of experimentally determined properties. researchgate.net

ADME ParameterPredicted Property for this compound (Illustrative)Importance in Drug Development
Aqueous Solubility (LogS) Moderate to HighAffects dissolution and absorption in the gut.
Lipophilicity (LogP) ModerateInfluences permeability, solubility, and metabolism.
Human Intestinal Absorption HighDetermines how much of the drug is absorbed after oral administration.
BBB Permeability High/MediumPredicts whether the compound can enter the central nervous system.
CYP2D6 Inhibition Non-inhibitorLowers the risk of drug-drug interactions with other medications metabolized by this enzyme.
Plasma Protein Binding (%) ModerateAffects the fraction of free drug available to exert a therapeutic effect.

Conformational Analysis and Prediction of Stable Isomers

Conformational analysis of a flexible molecule like this compound is essential because its biological activity is determined by the specific three-dimensional shape it adopts when interacting with its target. The molecule can exist as a population of different conformers (isomers that can be interconverted by rotation around single bonds), and computational methods can predict their relative stabilities.

By systematically rotating the rotatable bonds (e.g., the C-C bonds in the propanamide chain and the C-N bond) and calculating the potential energy of each resulting structure using quantum mechanics or molecular mechanics, a potential energy surface can be generated. The low-energy regions on this surface correspond to stable conformers. DFT calculations can then be used to accurately determine the geometric parameters and relative energies of these stable isomers. researchgate.net The calculated energy differences can be used with the Boltzmann distribution equation to predict the equilibrium population of each conformer at a given temperature, providing insight into which shapes the molecule is most likely to adopt in solution.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.netnih.gov The fundamental principle is that variations in the structural or physicochemical properties of a series of molecules are responsible for the variations in their observed biological or chemical activities. youtube.com

The process for building a QSAR model for a series of analogs of this compound would involve:

Data Collection: Assembling a set of structurally related molecules with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that encode structural, electronic, and physicochemical features (e.g., molecular weight, LogP, polar surface area, electronic parameters from DFT). researchgate.net

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a mathematical equation relating the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in model training.

A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources. youtube.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. rsc.org The standard high-accuracy method involves first optimizing the molecule's geometry with DFT, and then performing a Gauge-Including Atomic Orbital (GIAO) DFT calculation to compute the magnetic shielding tensors for each nucleus. nih.govnyu.edu These theoretical shielding values are then scaled and converted into chemical shifts for direct comparison with experimental spectra. This process can be used to distinguish between different isomers or conformers and to confirm the structural assignment of this compound. nih.gov Recent advances using machine learning models trained on DFT-calculated data can now predict chemical shifts with comparable accuracy but at a fraction of the computational cost. rsc.orgnih.gov

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an experimental IR spectrum. Comparing the calculated and experimental spectra can help assign specific vibrational modes to observed absorption bands, confirming the presence of key functional groups (e.g., C=O stretch, N-H bend, C-N stretch) in the molecule. researchgate.net

Atom Number (Illustrative)Experimental ¹³C Shift (ppm)DFT-Calculated ¹³C Shift (ppm)Difference (ppm)
C1 (Carbonyl)173.5174.1-0.6
C2 (CH)55.254.8+0.4
C3 (CH₂)40.841.1-0.3
C4 (Phenyl C-ipso)139.1139.5-0.4
C5/C9 (Phenyl C-ortho)128.9129.2-0.3
C6/C8 (Phenyl C-meta)127.5127.6-0.1
C7 (Phenyl C-para)126.8126.7+0.1
C10/C11 (N-Methyl)37.136.9+0.2

Note: The above table is for illustrative purposes to show a typical comparison between experimental and DFT-predicted NMR shifts, based on accuracies reported in the literature. nih.gov

Collision Cross Section (CCS) Prediction for Ion Mobility Studies

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com It provides a physicochemical property known as the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov The CCS value is a highly reproducible and characteristic parameter that provides an additional dimension of identification beyond mass-to-charge ratio and retention time, increasing confidence in compound identification in complex mixtures. waters.comnih.gov

While CCS can be measured experimentally, computational methods are being developed to predict it directly from a molecule's structure. These prediction models, often based on machine learning or deep learning, are trained on large databases of experimentally measured CCS values. mdpi.comacs.org Key predictors for these models include the ion's mass-to-charge ratio (m/z) and its calculated polarizability. acs.org For a small molecule like this compound, these models can provide a predicted CCS value for different ion types (e.g., [M+H]⁺, [M+Na]⁺) that can be used to create reference libraries or to help identify the compound in an experimental IMS-MS analysis. nih.gov

Patent Landscape and Future Research Directions

Review of Patent Applications Citing 3-Amino-N,N-dimethyl-3-phenylpropanamide and its Core Scaffolds

The patent landscape for this compound and its core structures reveals a focus on their potential as therapeutic agents. A notable example is a Chinese patent, CN106518808B, which describes 3-(N,N-disubstituted amino)propionamide derivatives as inhibitors of cholesteryl ester transfer protein (CETP). illinois.edu The invention highlights the utility of this class of compounds in developing treatments for dyslipidemia and cardiovascular diseases. illinois.edu The patent outlines the preparation of these derivatives and presents their in vitro activity as CETP inhibitors, suggesting significant research value for developing novel cardiovascular drugs. illinois.edu

While direct patent citations for this compound are not abundant, the broader class of 3-aminopropanamide (B1594134) derivatives is featured in various therapeutic contexts. For instance, patents for related structures like diphenyl-dimethyl-aminovaleramide have been filed for their potential pharmacological activities. fossiliontech.com The general trend in the patent literature suggests a focus on modifying the core 3-aminopropanamide scaffold to explore a range of biological targets.

Identification of Novel Applications for Derivatives within Academic Research

Academic research has identified promising applications for derivatives of the 3-amino-3-phenylpropanamide (B15257655) scaffold, particularly in the realm of neuropharmacology. A significant study published in Bioorganic & Medicinal Chemistry Letters details the design, synthesis, and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu-opioid receptor ligands. nih.gov These compounds were developed as small-molecule mimics of the cyclic octapeptide octreotide (B344500) and demonstrated high affinity for the mu-opioid receptor. nih.gov This research opens avenues for the development of new analgesics or other therapeutics targeting the opioid system.

The table below summarizes the key findings from this research:

Compound ClassTarget ReceptorKey FindingReference
3-Amino-3-phenylpropionamide derivativesMu-opioid receptorHigh binding affinity, acting as small-molecule mimics of octreotide. nih.gov

Furthermore, research into related structures, such as N-phenylpropanamide, has shown its relevance as a degradant and vapor signature for the detection of fentanyl, suggesting potential applications in forensic and analytical chemistry. fossiliontech.comresearchgate.net The biological activities of phenylglycinamide derivatives as potential broad-spectrum anticonvulsants also highlight the therapeutic potential of this chemical space. mdpi.com

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of β-amino amides like this compound can be approached through various established methods, which also reveal opportunities for new methodological advancements. Traditional strategies for accessing β-amino acids and their derivatives often involve multi-step sequences. illinois.edu

Recent advances, however, offer more direct routes. These include:

Palladium-catalyzed aminocarbonylation of alkenes: This method provides a route to N-protected β-amino acid derivatives from simple alkenes. illinois.edu

Nickel-catalyzed carboxylation of aziridines: This approach offers an alternative pathway to β-amino acids with a broad functional group tolerance. illinois.edu

Conjugate addition (Aza-Michael reaction): The addition of amines to α,β-unsaturated carbonyl compounds is a common and efficient method for synthesizing β-amino carbonyl compounds. organic-chemistry.org

While these methods are valuable, there remain unexplored avenues. The direct asymmetric synthesis of β-amino acids from simple starting materials is still a significant challenge. illinois.edu There is an opportunity to develop novel catalysts and methodologies that can achieve high enantioselectivity and diastereoselectivity in the synthesis of chiral β-amino amides. Furthermore, exploring greener and more atom-economical amide-bond forming reactions, such as those catalyzed by boric acid, could provide more sustainable synthetic routes. walisongo.ac.id The development of one-pot sequential reactions, like the aldol (B89426) reaction followed by a Ritter reaction to form β-acylamino ketones, also presents an interesting direction for methodological advancement. organic-chemistry.org

Emerging Research Opportunities in Related Chemical Space

The research landscape surrounding the 3-amino-3-phenylpropanamide scaffold points to several emerging opportunities. The identification of derivatives as mu-opioid receptor ligands suggests a significant opportunity for the discovery of novel analgesics with potentially improved side-effect profiles compared to existing opioids. nih.gov

Moreover, the broader chemical space of phenylpropanamides is rich with potential. For example, new carboxamide derivatives bearing a benzenesulphonamide moiety have been designed as selective COX-II inhibitors, indicating the potential for developing anti-inflammatory agents from this scaffold. nih.gov The discovery of phenylglycinamide derivatives as multi-target anticonvulsants, acting on TRPV1, voltage-gated sodium channels, and calcium channels, opens up exciting possibilities for treating complex neurological disorders like epilepsy. mdpi.com

The development of advanced drug delivery systems using dendrimers like PAMAM to carry drugs with related structures also presents an emerging research front. nih.gov This approach could enhance the therapeutic efficacy and reduce the toxicity of potent molecules derived from the 3-amino-3-phenylpropanamide scaffold.

Future Perspectives for the this compound Scaffold in Chemical Biology and Medicinal Chemistry Research

The this compound scaffold holds considerable promise for future research in chemical biology and medicinal chemistry. Its inherent three-dimensionality, a desirable feature in modern drug discovery, provides a framework for designing molecules with improved pharmacological properties.

Future research will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives of this compound will be crucial to optimize their potency and selectivity for various biological targets, including opioid receptors and CETP.

Scaffold Diversification: The core scaffold can be further diversified to explore new chemical space and identify novel biological activities. This could involve the introduction of different substituents on the phenyl ring and the amide nitrogen.

Chemical Biology Probes: The development of chemical probes based on this scaffold will enable the study of biological pathways and the identification of new drug targets.

Multi-target Ligands: Inspired by the multi-target activity of related phenylglycinamide derivatives, future efforts could focus on designing single molecules that can modulate multiple targets involved in complex diseases, such as chronic pain or neurodegenerative disorders. mdpi.com

The versatility of the 3-amino-3-phenylpropanamide backbone, combined with a growing understanding of its potential biological activities, positions it as a valuable starting point for the development of the next generation of therapeutic agents and chemical biology tools.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-amino-N,N-dimethyl-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodology : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react amines with acyl chlorides or activated esters. For example, reacting 3-phenylpropanoyl chloride with dimethylamine under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C yields the target compound . Optimize solvent polarity, temperature, and stoichiometry to minimize side products (e.g., hydrolysis).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Employ X-ray crystallography for absolute configuration determination (as done for related piperidine derivatives in ) . Complement with spectroscopic techniques:

  • NMR : Analyze chemical shifts for NH (δ ~6–8 ppm), carbonyl (C=O, δ ~165–175 ppm), and aromatic protons (δ ~7 ppm).
  • IR : Confirm the presence of amide C=O (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 205 for C₁₁H₁₆N₂O) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow OSHA/ECHA guidelines:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • Store at room temperature in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodology : Synthesize stereoisomers using chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation). Test activity in in vitro assays (e.g., opioid receptor binding, as in ). For example, configure stereocenters at the 3-amino and phenyl groups, then correlate ED₅₀ values (hot-plate test) and receptor affinity (Kᵢ) using linear regression .

Q. What experimental designs are effective for studying receptor binding affinity and selectivity?

  • Methodology : Use radioligand displacement assays with tritiated agonists (e.g., [³H]DAMGO for μ-opioid receptors). Incubate test compounds with receptor-expressing cell membranes, measure competitive binding via scintillation counting, and calculate Kᵢ values. Compare selectivity ratios (e.g., Kᵢ(δ)/Kᵢ(μ)) to assess specificity .

Q. How can structure-activity relationship (SAR) studies be structured to improve the pharmacokinetic profile of this compound?

  • Methodology :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance metabolic stability (see for fluorinated analogs) .
  • Assay pipelines : Test analogs in in vitro models (e.g., guinea pig ileum (GPI) for μ-agonist activity) and measure IC₅₀ values. Use molecular docking to predict binding poses with target receptors .

Q. What analytical methods are recommended for quantifying enantiomeric purity in chiral derivatives?

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and mobile phases like hexane/isopropanol. Validate methods using polarimetry or circular dichroism (CD). For trace impurities, couple with mass spectrometry (LC-MS) .

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Reactant of Route 1
Reactant of Route 1
3-amino-N,N-dimethyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,N-dimethyl-3-phenylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.